molecular formula C16H23N3O2S2 B10918725 1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10918725
M. Wt: 353.5 g/mol
InChI Key: XPPXNXUQNXHNMJ-UHFFFAOYSA-N
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Description

1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The starting materials might include ethyl-substituted pyrazoles, benzothiophene derivatives, and sulfonamide reagents. Common synthetic routes could involve:

    Step 1: Formation of the pyrazole ring through cyclization reactions.

    Step 2: Introduction of the ethyl and methyl groups via alkylation reactions.

    Step 3: Attachment of the benzothiophene moiety through nucleophilic substitution.

    Step 4: Sulfonamide formation via sulfonylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonamide groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds might include other pyrazole sulfonamides or benzothiophene derivatives. Compared to these, 1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide might offer unique properties such as enhanced binding affinity, selectivity, or stability. Examples of similar compounds could include:

  • 1-ethyl-3,5-dimethyl-N-(benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
  • 1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydrobenzothiophen-2-yl)-1H-pyrazole-4-sulfonamide

Properties

Molecular Formula

C16H23N3O2S2

Molecular Weight

353.5 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C16H23N3O2S2/c1-4-19-12(3)16(11(2)18-19)23(20,21)17-10-14-9-13-7-5-6-8-15(13)22-14/h9,17H,4-8,10H2,1-3H3

InChI Key

XPPXNXUQNXHNMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC3=C(S2)CCCC3)C

Origin of Product

United States

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